3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and isopropoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . This activity is similar to that of its pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides .
Comparison with Similar Compounds
3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
- 7-Chloro-3,4-dihydro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide These compounds share the 1,2,4-benzothiadiazine 1,1-dioxide scaffold but differ in their substituents, which can lead to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C10H11ClN2O3S |
---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
3-chloro-7-propan-2-yloxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O3S/c1-6(2)16-7-3-4-8-9(5-7)17(14,15)13-10(11)12-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
UYIWKMDVLYUIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC(=NS2(=O)=O)Cl |
Origin of Product |
United States |
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